4-(3,4-Difluorophenoxy)benzaldehyde

Catalog No.
S1900569
CAS No.
486449-90-5
M.F
C13H8F2O2
M. Wt
234.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Difluorophenoxy)benzaldehyde

CAS Number

486449-90-5

Product Name

4-(3,4-Difluorophenoxy)benzaldehyde

IUPAC Name

4-(3,4-difluorophenoxy)benzaldehyde

Molecular Formula

C13H8F2O2

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

XVYWAQAFWQZGBI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F
4-(3,4-Difluorophenoxy)benzaldehyde, also known as DFPA, is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields of research and industry. This paper aims to provide an overview of DFPA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for research.
4-(3,4-Difluorophenoxy)benzaldehyde is an organic compound with the chemical formula C14H8F2O2. It is a colorless to pale yellow crystalline powder with a melting point of 95-97°C. 4-(3,4-Difluorophenoxy)benzaldehyde is commonly used as a starting material for the synthesis of other organic compounds.
In recent years, 4-(3,4-Difluorophenoxy)benzaldehyde has garnered attention in the scientific community for its potential applications in various fields of research and industry, including organic synthesis, materials science, and medicinal chemistry. Its unique properties have made it a promising candidate for the development of new drugs, catalysts, and materials.
4-(3,4-Difluorophenoxy)benzaldehyde has a molecular weight of 250.22 g/mol and a density of 1.37 g/cm3. It is insoluble in water but soluble in common organic solvents such as ethanol, benzene, and chloroform. 4-(3,4-Difluorophenoxy)benzaldehyde is stable under normal conditions but may decompose at high temperatures or in the presence of strong oxidizing agents.
4-(3,4-Difluorophenoxy)benzaldehyde can be synthesized through various methods, including the reaction of 3,4-difluorophenol with benzaldehyde in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions and yields a high purity product.
The structure and purity of 4-(3,4-Difluorophenoxy)benzaldehyde can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Various analytical methods have been used to study and characterize the properties of 4-(3,4-Difluorophenoxy)benzaldehyde, including NMR spectroscopy, mass spectrometry, IR spectroscopy, X-ray crystallography, and differential scanning calorimetry (DSC). These techniques have been used to determine the chemical structure, purity, and physical properties of 4-(3,4-Difluorophenoxy)benzaldehyde.
4-(3,4-Difluorophenoxy)benzaldehyde has demonstrated potential biological activity, including antitumor and antiviral activity. Studies have shown that 4-(3,4-Difluorophenoxy)benzaldehyde inhibits tumor cell growth and induces apoptosis in various cancer cell lines. Additionally, 4-(3,4-Difluorophenoxy)benzaldehyde has been shown to possess antiviral activity against influenza A and hepatitis C viruses.
Limited studies on the toxicity and safety of 4-(3,4-Difluorophenoxy)benzaldehyde have been conducted. However, it is important to note that 4-(3,4-Difluorophenoxy)benzaldehyde is a relatively stable compound under normal conditions and is not known to be highly toxic or react with biological molecules. Nonetheless, proper safety precautions should be taken when handling and using 4-(3,4-Difluorophenoxy)benzaldehyde in scientific experiments.
4-(3,4-Difluorophenoxy)benzaldehyde has potential applications in various scientific experiments, including organic synthesis, materials science, and medicinal chemistry. 4-(3,4-Difluorophenoxy)benzaldehyde can be used as a starting material for the synthesis of other organic compounds, such as chiral building blocks and pharmaceutical intermediates. Additionally, 4-(3,4-Difluorophenoxy)benzaldehyde exhibits unique optical and electronic properties, making it a promising candidate for the development of new functional materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Research on the properties and potential applications of 4-(3,4-Difluorophenoxy)benzaldehyde is ongoing. Current research is focused on synthesizing novel derivatives and analogs of 4-(3,4-Difluorophenoxy)benzaldehyde with improved biological activity, as well as exploring its potential applications in areas such as materials science and catalysis.
4-(3,4-Difluorophenoxy)benzaldehyde has potential implications in various fields of research and industry, including organic synthesis, materials science, and medicinal chemistry. 4-(3,4-Difluorophenoxy)benzaldehyde can be used as a starting material for the synthesis of other organic compounds, and its unique properties make it a promising candidate for the development of new materials and drugs.
While 4-(3,4-Difluorophenoxy)benzaldehyde has demonstrated potential in various fields of research and industry, there are limitations to its use. One limitation is its limited solubility in water, which may limit its applications in biological systems. In addition, further studies on the toxicity and safety of 4-(3,4-Difluorophenoxy)benzaldehyde are necessary to ensure its safe use in scientific experiments.
for research on 4-(3,4-Difluorophenoxy)benzaldehyde include:
1. Synthesizing novel derivatives and analogs of 4-(3,4-Difluorophenoxy)benzaldehyde with improved biological activity and solubility.
2. Exploring the potential applications of 4-(3,4-Difluorophenoxy)benzaldehyde in materials science, such as in the development of new organic semiconductors.
3. Investigating the mechanisms of action of 4-(3,4-Difluorophenoxy)benzaldehyde in biological systems and its potential as a drug candidate.
4. Studying the potential applications of 4-(3,4-Difluorophenoxy)benzaldehyde in catalysis reactions.
4-(3,4-Difluorophenoxy)benzaldehyde is a promising compound with potential applications in various fields of research and industry, including organic synthesis, materials science, and medicinal chemistry. Its unique properties and relatively simple synthesis make it an attractive candidate for the development of new materials and drugs. While further research is necessary to fully realize the potential of 4-(3,4-Difluorophenoxy)benzaldehyde, it is clear that this compound has a bright future in scientific research and innovation.

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Dates

Modify: 2023-08-16

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